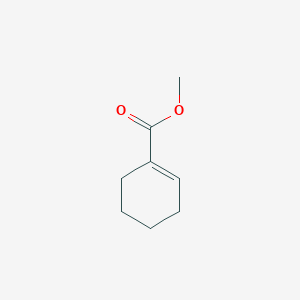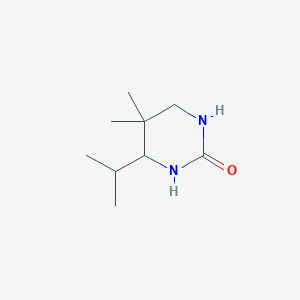
6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one
Vue d'ensemble
Description
“6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 19492-02-5 . It has a molecular weight of 210.62 . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of coumarin systems, including “6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one”, has been a topic of interest for many organic and pharmaceutical chemists . Various methods have been developed, many of which are carried out under green conditions using green solvents and catalysts .
Molecular Structure Analysis
The linear formula of “6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one” is C10H7ClO3 .
Chemical Reactions Analysis
Coumarins, including “6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one”, have been synthesized using various methods . For instance, two series of analogs of 6,7-aryl/hetaryl coumarins have been synthesized using the Suzuki–Miyaura cross-coupling reaction .
Physical And Chemical Properties Analysis
“6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one” is a solid at room temperature . It has a molecular weight of 210.62 and a linear formula of C10H7ClO3 .
Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been studied for its potential anticancer properties. Coumarin derivatives like this compound have shown promise in inhibiting the proliferation and metastasis of cancer cells . They can act by inhibiting key enzymes like DNA gyrase, which is essential for cancer cell replication .
Pharmaceutical Applications: Enzyme Inhibition
This compound is also of interest in the development of enzyme inhibitors. It has been found to inhibit enzymes like protein tyrosine phosphatase 1B, acetylcholinesterase, and monoamine oxidase, which are relevant in the treatment of various diseases, including neurodegenerative disorders .
Antibacterial Research
In the field of antibacterial research, 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one derivatives have been evaluated for their efficacy against various bacterial strains. They have shown minimum inhibitory concentrations against pathogens like K. pneumoniae, E. coli, and S. aureus, indicating their potential as antibacterial agents .
Fluorescent Probes Development
The unique stability of the coumarin core structure makes it valuable in the development of fluorescent probes. These compounds exhibit strong fluorescence, making them suitable for use in detecting and imaging biological molecules .
Dye and Pigment Industries
Coumarin derivatives are used in the production of dyes and pigments due to their bright and stable colors. They are particularly useful in applications that require fluorescence or specific color properties .
Optical Materials
The compound’s structure lends itself to applications in optical materials. Its ability to absorb and emit light at specific wavelengths makes it a candidate for use in optical devices and technologies .
Synthesis of Green Solvents
Research has been conducted on using coumarin derivatives as green solvents in various chemical reactions. This is part of a broader effort to make chemical processes more environmentally friendly .
Development of Choleretic Drugs
Some coumarin derivatives are known to possess choleretic activity, which promotes bile production. This is beneficial in the treatment of certain liver disorders and is an area of ongoing research .
Mécanisme D'action
While the specific mechanism of action for “6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one” is not mentioned in the search results, it’s worth noting that coumarin derivatives have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXAGHXRIBLWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418744 | |
| Record name | 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | |
CAS RN |
19492-02-5 | |
| Record name | 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-7-hydroxy-4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one synthesized and what analytical techniques were employed to confirm its structure?
A1: 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one (also known as a chlorinated coumarin) was synthesized through a two-step process. Initially, 4-chlororesorcinol was reacted with ethyl acetoacetate in the presence of concentrated sulfuric acid to yield the precursor molecule. This precursor was then reacted with various alkyl or aryl halides in the presence of sodium hydride (NaH) using dimethylformamide (DMF) as a solvent. This reaction led to the formation of a series of O-substituted derivatives of the chlorinated coumarin. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





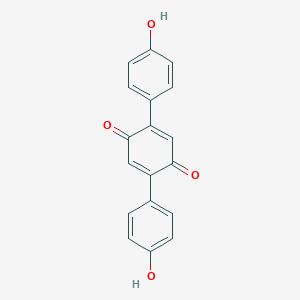

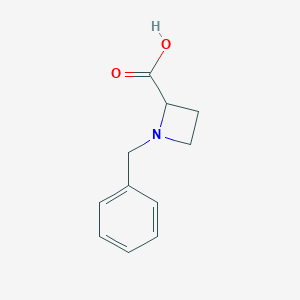
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)




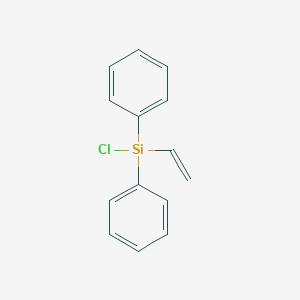
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
